1-(2-Methoxy-5-nitrophenyl)piperazine is a chemical compound with the molecular formula and a molecular weight of approximately 237.26 g/mol. It is classified as a piperazine derivative, which is a common structural motif in various pharmacologically active compounds. The compound is identified by the CAS number 58315-37-0 and has been the subject of various synthetic and biological studies due to its potential applications in medicinal chemistry.
The synthesis of 1-(2-Methoxy-5-nitrophenyl)piperazine can be achieved through several methods, including:
These methods highlight the versatility in synthesizing piperazine derivatives and their potential for further functionalization.
The molecular structure of 1-(2-Methoxy-5-nitrophenyl)piperazine can be represented using various chemical notation systems:
InChI=1S/C11H15N3O3/c1-17-11-3-2-9(14(15)16)8-10(11)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
HGXYVYNKYQZXMX-UHFFFAOYSA-N
COC1=C(C=C(C=C1)[N+](=O)[O-])N2CCNCC2
The compound features a piperazine ring connected to a nitrophenyl group that is further substituted with a methoxy group. This structural configuration contributes to its chemical reactivity and potential biological activity .
The chemical reactivity of 1-(2-Methoxy-5-nitrophenyl)piperazine can be explored through various reactions:
These reactions are crucial for developing new compounds with enhanced pharmacological properties.
The mechanism of action for 1-(2-Methoxy-5-nitrophenyl)piperazine is not fully elucidated but may involve interactions with specific biological targets. Piperazine derivatives often exhibit activity on neurotransmitter receptors, such as serotonin and dopamine receptors. These interactions can lead to various pharmacological effects, including anxiolytic and antidepressant activities. The nitro group may also contribute to bioactivity through redox reactions or by acting as a prodrug .
The physical and chemical properties of 1-(2-Methoxy-5-nitrophenyl)piperazine are as follows:
These properties influence its behavior in biological systems and its suitability for various applications .
1-(2-Methoxy-5-nitrophenyl)piperazine has potential applications in several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2